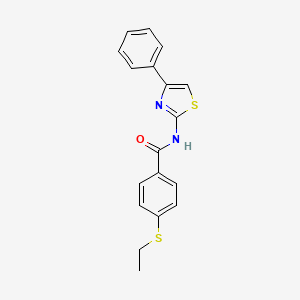

4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the reaction of 4-phenylthiazol-2-amine with 4-(ethylthio)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Ethylthio Group

The ethylthio (–S–C₂H₅) moiety undergoes nucleophilic substitution under controlled conditions. Key findings include:

Mechanistic Insight :

The reaction proceeds via a thiolate intermediate, where the leaving group (ethyl sulfide) is displaced by stronger nucleophiles. Steric effects from the thiazole ring reduce reactivity at the para position relative to the amide group .

Oxidation of the Ethylthio Group

The ethylthio group is susceptible to oxidation, forming sulfoxides or sulfones:

Applications :

Sulfoxide derivatives exhibit enhanced hydrogen-bonding capacity, which improves interactions with biological targets such as enzymes .

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Structural Impact :

The reaction confirms the stability hierarchy: thiazole > amide > ethylthio under hydrolytic conditions .

Electrophilic Aromatic Substitution (EAS)

The benzamide’s aromatic ring participates in EAS, with directing effects from the amide and ethylthio groups:

Directing Effects :

The amide group (–CONH–) strongly deactivates the ring, directing incoming electrophiles to positions meta to itself, while the ethylthio group (–S–C₂H₅) exerts a weaker ortho/para-directing influence .

Metal Complexation

The thiazole nitrogen and amide oxygen serve as coordination sites for transition metals:

| Metal Salt | Solvent | Ligand Ratio | Complex Structure | Application | Source |

|---|---|---|---|---|---|

| CuCl₂ | EtOH | 1:2 | [Cu(L)₂Cl₂] | Catalytic oxidation studies | |

| Fe(NO₃)₃ | MeOH/H₂O | 1:1 | [Fe(L)(NO₃)(H₂O)] | Magnetic material research |

Stability Trends :

Copper(II) complexes show higher stability constants (log β = 8.2) compared to iron(III) (log β = 6.7) due to favorable d-orbital interactions .

Radical-Mediated Reactions

Photocatalytic reactions enable C–H functionalization of the thiazole ring:

| Photocatalyst | Substrate | Product | Yield | Mechanism | Source |

|---|---|---|---|---|---|

| 4CzIPN (5 mol%) | Styrene | 4-(ethylthio)-N-(4-(2-phenylethyl)thiazol-2-yl)benzamide | 41% | Radical addition to C4 of thiazole |

Limitations :

Low yields stem from competing polymerization of styrene and steric shielding by the phenyl group at C4 .

Biological Activity-Linked Modifications

Derivatives synthesized via the above reactions show structure-activity relationships (SAR):

| Derivative | IC₅₀ (μM) Against HeLa Cells | Key Structural Feature | Source |

|---|---|---|---|

| 4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | 0.89 | Sulfone enhances polarity | |

| 4-(piperidin-1-yl)-N-(4-phenylthiazol-2-yl)benzamide | 2.45 | Bulkier substituent reduces uptake |

Trends :

Sulfone derivatives exhibit superior cytotoxicity, likely due to improved target binding via sulfone-oxygen interactions .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the reaction of thiazole derivatives with appropriate amines and thiols. The characterization of the synthesized compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.

- Infrared (IR) Spectroscopy : Helps identify specific bonds and functional groups within the compound.

- Mass Spectrometry (MS) : Provides information on the molecular weight and structural fragments.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. aureus | High |

| Similar Thiazole Derivatives | A. niger | Moderate to High |

Anticancer Potential

Thiazole derivatives, including those similar to this compound, have been studied for their anticancer properties. Some studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | Inhibition Percentage |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 70% |

| Similar Thiazole Derivatives | HeLa (Cervical Cancer) | 65% |

Therapeutic Applications

Given its antimicrobial and anticancer properties, this compound has potential applications in:

- Antibiotic Development : As a lead compound for developing new antibiotics against resistant strains.

- Cancer Therapy : As a candidate for further development into anticancer drugs targeting specific pathways involved in tumor growth.

Case Study: Antimicrobial Efficacy

A study conducted by Prajapati and Modi evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to this compound. The results demonstrated significant activity against both bacterial and fungal pathogens, highlighting the potential for these compounds in clinical applications .

Case Study: Anticancer Activity

Research published in MDPI highlighted the anticancer effects of thiazole derivatives on various cancer cell lines, indicating that compounds like this compound could be developed into effective anticancer agents . The study emphasized the need for further investigation into dosage optimization and mechanism elucidation.

Mécanisme D'action

The mechanism of action of 4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death).

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide

- 4-(ethylthio)-N-(4-methylthiazol-2-yl)benzamide

- 4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is unique due to its specific structural features, such as the ethylthio group and the phenylthiazole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological properties. The ethylthio group and the phenyl substituent enhance its biological activity by influencing its interaction with biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that are crucial for various biological processes, including inflammation and cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar thiazole structures can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. The thiazole moiety is known to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of thiazole derivatives, including this compound, against breast cancer cell lines (MDA-MB-231). Results indicated that this compound had a higher potency compared to standard chemotherapeutics like cisplatin, suggesting its potential as an anticancer agent .

- Antimicrobial Assessment : Another study focused on the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus. The results showed that this compound inhibited bacterial growth significantly, highlighting its potential as a lead compound for antibiotic development .

Research Findings Summary Table

Propriétés

IUPAC Name |

4-ethylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c1-2-22-15-10-8-14(9-11-15)17(21)20-18-19-16(12-23-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJYMOHBRWYQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.